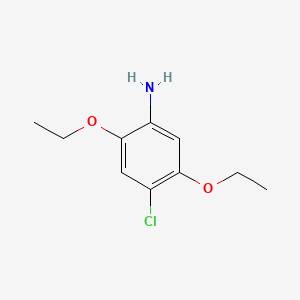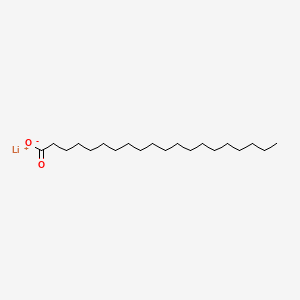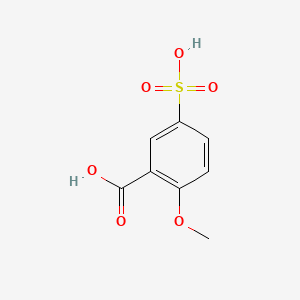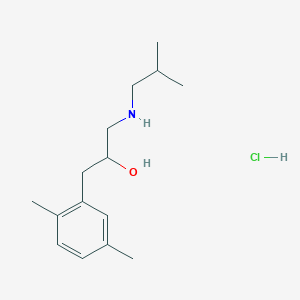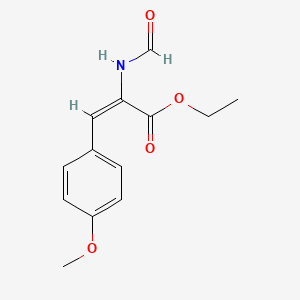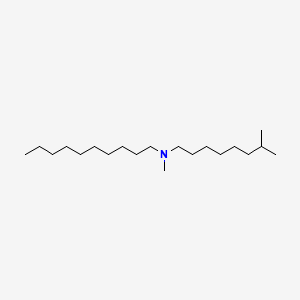
1-Decanamine, N-isononyl-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decanamine, N-isononyl-N-methyl- is an organic compound with the molecular formula C20H43N. It is a type of amine, specifically a tertiary amine, characterized by the presence of a decyl group, an isononyl group, and a methyl group attached to the nitrogen atom. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decanamine, N-isononyl-N-methyl- typically involves the alkylation of decylamine with isononyl and methyl groups. One common method is the reaction of decylamine with isononyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of 1-Decanamine, N-isononyl-N-methyl- may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Decanamine, N-isononyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or sulfonates are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the alkylating agent used.
Applications De Recherche Scientifique
1-Decanamine, N-isononyl-N-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which 1-Decanamine, N-isononyl-N-methyl- exerts its effects involves its interaction with various molecular targets. As a tertiary amine, it can form hydrogen bonds and ionic interactions with biological molecules. These interactions can disrupt cell membranes, leading to antimicrobial effects. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Decanamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of an isononyl group.
1-Decanamine: Lacks the additional alkyl groups, making it a primary amine.
Decanamine, N-(1-benzylethyl)-: Contains a benzylethyl group instead of an isononyl group.
Uniqueness
1-Decanamine, N-isononyl-N-methyl- is unique due to the presence of the isononyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
138698-35-8 |
|---|---|
Formule moléculaire |
C20H43N |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
N-methyl-N-(7-methyloctyl)decan-1-amine |
InChI |
InChI=1S/C20H43N/c1-5-6-7-8-9-10-12-15-18-21(4)19-16-13-11-14-17-20(2)3/h20H,5-19H2,1-4H3 |
Clé InChI |
XUYLEIYANIGSMO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN(C)CCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


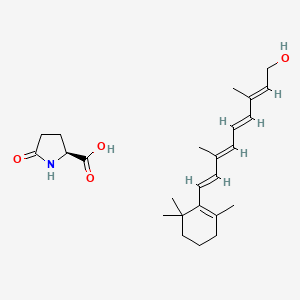
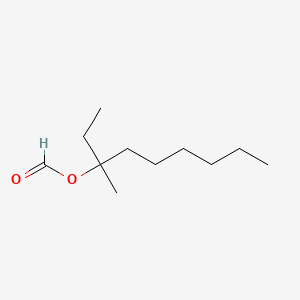

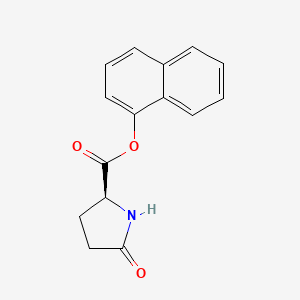
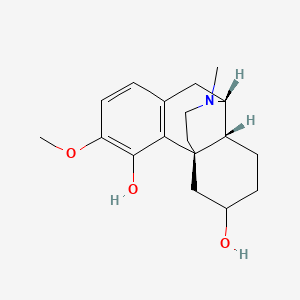
![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
